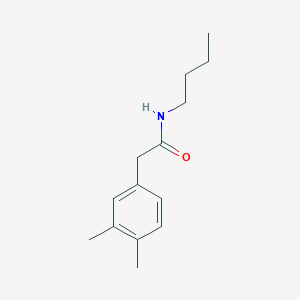
1-(4-ethoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
描述
1-(4-ethoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as EPTC, is a herbicide that is widely used in agriculture to control weeds. EPTC belongs to the family of triazole herbicides, which are known for their broad-spectrum activity against a wide range of weeds. The chemical structure of EPTC is shown below:
作用机制
1-(4-ethoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide works by inhibiting the enzyme acetaldehyde dehydrogenase, which is essential for the metabolism of acetaldehyde in plants. This leads to the accumulation of acetaldehyde in the plant cells, which results in cell death. This compound also interferes with the synthesis of proteins and nucleic acids in the plant cells, leading to the inhibition of growth and development.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll, which is essential for photosynthesis, and disrupts the balance of hormones in the plant cells. This compound also affects the cell membrane, causing it to become more permeable and leading to the leakage of cellular contents.
实验室实验的优点和局限性
1-(4-ethoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a widely used herbicide in agriculture, and its effectiveness and low toxicity make it a popular choice for weed control. However, this compound can be expensive to produce and may not be suitable for all crops or soils. In addition, this compound can have negative effects on non-target species, such as beneficial insects and soil microorganisms.
List of
未来方向
1. Development of new synthesis methods for 1-(4-ethoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide that are more efficient and cost-effective.
2. Investigation of the effects of this compound on non-target species, such as pollinators and soil microorganisms.
3. Study of the potential for this compound to be used in combination with other herbicides to increase effectiveness and reduce negative effects.
4. Investigation of the mechanisms of resistance to this compound in weeds and development of strategies to overcome resistance.
5. Development of new formulations of this compound that are more stable and have a longer shelf life.
Conclusion
In conclusion, this compound is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on the environment. This compound works by inhibiting the enzyme acetaldehyde dehydrogenase, leading to the accumulation of acetaldehyde in plant cells and resulting in cell death. This compound has several advantages, including its effectiveness and low toxicity, but also has limitations, including its cost and negative effects on non-target species. Future research on this compound should focus on developing new synthesis methods, investigating the effects on non-target species, and developing strategies to overcome resistance.
科学研究应用
1-(4-ethoxyphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its herbicidal properties and its effects on the environment. Scientific research has shown that this compound is effective against a wide range of weeds, including annual grasses and broadleaf weeds. This compound has also been shown to have a low toxicity to mammals and birds, making it a safer alternative to other herbicides.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-N,5-dimethyl-N-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-4-25-17-12-10-16(11-13-17)23-14(2)18(20-21-23)19(24)22(3)15-8-6-5-7-9-15/h5-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDXPLYQQDLPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-chloro-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate](/img/structure/B4851977.png)
![N-(tert-butyl)-4-[(ethylsulfonyl)amino]benzenesulfonamide](/img/structure/B4851980.png)
![3-phenyl-5-(2-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4851988.png)
![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4851993.png)
![5-bromo-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4851996.png)
![N-[4-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B4852000.png)

![4-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4852013.png)
![1-[(2-fluorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4852022.png)
![4-{[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B4852025.png)
![1-[(2-chlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4852042.png)
![6-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4852052.png)
